molecular formula C21H24N2O3 B267360 2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide

2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide

Cat. No. B267360
M. Wt: 352.4 g/mol
InChI Key: LDTACOINLKAQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the indole-based synthetic cannabinoids and has been found to have a high affinity for CB1 and CB2 receptors.

Mechanism of Action

2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide acts as a partial agonist at CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol. It has been found to have a higher affinity for CB1 receptors than CB2 receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide has been found to produce a range of biochemical and physiological effects, including analgesia, hypothermia, and sedation. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide in lab experiments is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using 2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide is its psychoactive effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide, including:
1. Investigating its potential as a therapeutic agent for various conditions such as chronic pain and anxiety disorders.
2. Studying its effects on the immune system and inflammation.
3. Investigating its interactions with other drugs and their potential for drug-drug interactions.
4. Developing more selective synthetic cannabinoids that target specific receptors in the endocannabinoid system.

Synthesis Methods

The synthesis of 2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide involves the reaction between 4-iodobenzoyl chloride and 2-phenoxy-N-(pyrrolidin-1-yl)acetamide in the presence of a base. The reaction yields 2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide as a white solid, which is then purified by recrystallization.

Scientific Research Applications

2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood.

properties

Product Name

2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-phenoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C21H24N2O3/c1-2-19(26-18-8-4-3-5-9-18)20(24)22-17-12-10-16(11-13-17)21(25)23-14-6-7-15-23/h3-5,8-13,19H,2,6-7,14-15H2,1H3,(H,22,24)

InChI Key

LDTACOINLKAQRR-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.